Fascin-1 Inhibitory Activity: Class-Level Benchmarking Against the N-Benzothiazolyl-Cinnamamide Scaffold
The minimal N-benzothiazolyl-cinnamamide core (N-(benzo[d]thiazol-2-yl)cinnamamide) inhibits human fascin-1 with an IC50 of 4.00 × 10³ nM in a high-throughput F-actin bundling assay [1]. The target compound retains this core while appending an N-(2-(1H-pyrazol-1-yl)ethyl) substituent, which is structurally analogous to substituents in higher-affinity fascin inhibitors identified in the same Novita Pharmaceuticals patent series [1]. Direct fascin-1 IC50 data for the target compound are not publicly available; the core-only comparator IC50 of 4 µM provides a quantitative baseline for fascin-targeted screening campaigns [1].
| Evidence Dimension | Fascin-1 inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)cinnamamide: IC50 = 4.00 × 10³ nM |
| Quantified Difference | Cannot be calculated; core-only comparator provides floor estimate |
| Conditions | High-throughput fluorescence-based F-actin bundling assay with purified human fascin-1; LOPAC 1280, Prestwick, and Pharmakon libraries screened [1] |
Why This Matters
The core scaffold engages fascin-1 at micromolar concentrations; the pyrazole-ethyl extension present in the target compound is an uncharacterized modification that could improve affinity or selectivity, making it a rational selection for fascin-focused projects over simpler N-benzothiazolyl-cinnamamides.
- [1] BindingDB. BDBM350119: N-(benzo[d]thiazol-2-yl)cinnamamide. Fascin IC50 = 4.00E+3 nM. US Patents 10208043 and 10941146 (Novita Pharmaceuticals). View Source
